Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate
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Overview
Description
Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two phenyl groups attached to a pentanedioate backbone through a propenyl linkage, each containing a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate typically involves a multi-step organic reaction. One common method includes the esterification of pentanedioic acid with 4-(3-oxo-3-phenyl-1-propenyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate exerts its effects involves interactions with molecular targets and pathways. The keto groups and phenyl rings play a crucial role in its reactivity and binding to specific enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] butanedioate
- Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] hexanedioate
Uniqueness
Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate is unique due to its specific pentanedioate backbone, which imparts distinct chemical and physical properties compared to its analogs with different chain lengths. This uniqueness makes it particularly valuable in certain applications where specific reactivity or stability is required.
Properties
IUPAC Name |
bis[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28O6/c36-32(28-8-3-1-4-9-28)24-18-26-14-20-30(21-15-26)40-34(38)12-7-13-35(39)41-31-22-16-27(17-23-31)19-25-33(37)29-10-5-2-6-11-29/h1-6,8-11,14-25H,7,12-13H2/b24-18+,25-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJZCUKRMYZSNQ-SIHVKLMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)CCCC(=O)OC3=CC=C(C=C3)C=CC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)CCCC(=O)OC3=CC=C(C=C3)/C=C/C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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